8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolopyrazine core, which is often associated with significant biological activity.
Mechanism of Action
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Triazole compounds
, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the triazolopyrazine core This can be achieved through cyclization reactions involving appropriate precursorsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group can yield quinones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 8-{3-[(4-methoxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 8-{3-[(4-chlorobenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUXMSDBDBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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